molecular formula C10H8N2O3 B112926 6-Amino-4-hydroxyquinoline-2-carboxylic acid CAS No. 708258-08-6

6-Amino-4-hydroxyquinoline-2-carboxylic acid

Cat. No. B112926
M. Wt: 204.18 g/mol
InChI Key: QZEFSCNILAKRAL-UHFFFAOYSA-N
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Description

6-Amino-4-hydroxyquinoline-2-carboxylic acid , also known by its chemical formula C10H7N1O3 , is a heterocyclic compound with a fascinating double-ring structure. It consists of a benzene ring fused with a pyridine moiety, making it an essential segment of both natural and synthetic compounds. Quinoline, the parent compound, has versatile applications in industrial and medicinal fields .


Synthesis Analysis

Several synthesis protocols have been reported for constructing the quinoline scaffold. Notable classical methods include the Gould–Jacob , Friedländer , Pfitzinger , Skraup , Doebner von Miller , and Conrad-Limpach reactions. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the functionalization of this scaffold .


Molecular Structure Analysis

The molecular formula of 6-Amino-4-hydroxyquinoline-2-carboxylic acid reveals its composition: C10H7N1O3 . The compound’s structure combines an amino group, a hydroxy group, and a carboxylic acid group, resulting in its unique properties .


Chemical Reactions Analysis

While specific reactions involving this compound may vary, it can participate in various transformations, including acylation, amidation, and cyclization reactions. These reactions contribute to the synthesis of derivatives with potential biological and pharmaceutical activities .

Scientific Research Applications

  • Medicinal Chemistry

    • Quinoline motifs have received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
    • They have been greatly explored for the condensation and cyclodehydration in acidic or basic medium .
    • Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .
  • Therapeutic Potential

    • Quinoline motifs have substantial efficacies for future drug development .
    • The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
  • Antiexcitotoxic and Anticonvulsant

    • 4-Hydroxyquinoline-2-carboxylic acid hydrate is used as an antiexcitotoxic and anticonvulsant .
    • It finds application in certain neurobiological disorders therapy .
  • Electron Carriers in OLEDs

    • These compounds are used as electron carriers in organic light-emitting diodes (OLEDs) .
  • Fluorescent Chemosensors for Metal Ions

    • They are used as fluorescent chemosensors for metal ions .
  • Cytotoxic Agents in Anticancer Therapy

    • They are used as cytotoxic agents in anticancer therapy .
  • Synthetic Chemistry

    • 4-Hydroxyquinoline-2-carboxylic acid hydrate is used as an intermediate in synthetic chemistry .
    • It is used in the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .
  • Radiolysis of Carboxyquinolines

    • 2-Hydroxyquinoline-4-carboxylic Acid is used in radiolysis of carboxyquinolines .
  • Chemiluminescent Reaction

    • It is used in the chemiluminescent reaction of dihydroquinoline products with bases in the presence of oxygen .
  • Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents

    • Quinoline and quinolone derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
    • They have been used as a scaffold for drug development and represent an inexhaustible inspiration for design and development of novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities .
  • Treatment of Nocturnal Leg Cramps and Arthritis

    • Quinine and its derivatives have been used to treat nocturnal leg cramps and arthritis .
  • Treatment of Prion Infections

    • Quinine and its derivatives have also been used with limited success to treat people who had been infected by prions .

properties

IUPAC Name

6-amino-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,11H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEFSCNILAKRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4-hydroxyquinoline-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WO Kermack, AP Weatherhead - Journal of the Chemical Society …, 1940 - pubs.rsc.org
… with tin and hydrochloric acid gave 6-amino4-hydroxyquinoline-2-carboxylic acid. (2) The position … pound on hydrolysis yielded 6-amino-4-hydroxyquinoline-2-carboxylic acid identical …
Number of citations: 2 pubs.rsc.org
CH Formaldehyde, B CH - pubs.rsc.org
FORMULA INDEX. Page 1 FORMULA INDEX. THE following index of organic compounds of known empirical formula is arranged according to Richter’s The elements are given in the …
Number of citations: 0 pubs.rsc.org

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